N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 4-chlorobenzyl substituent on the carboxamide nitrogen, a methyl group at position 1 of the quinoline ring, and hydroxyl and oxo groups at positions 4 and 2, respectively. Its structural features, such as the electron-withdrawing chlorine atom and the hydrogen-bonding hydroxyl group, influence its physicochemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-14-5-3-2-4-13(14)16(22)15(18(21)24)17(23)20-10-11-6-8-12(19)9-7-11/h2-9,22H,10H2,1H3,(H,20,23) |
InChI Key |
QLXIULHKBCVBNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Method A: Acid Chloride Intermediate
-
Activation: Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
-
Coupling: React the acid chloride with (4-chlorophenyl)methylamine in dichloromethane (DCM) and triethylamine (TEA).
Conditions:
Method B: Direct Coupling with HATU
-
Activator: HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF
-
Amine: (4-Chlorophenyl)methylamine (1.1 equiv)
-
Temperature: Room temperature, 12–24 hours
Method B offers higher yields and milder conditions, making it preferable for sensitive substrates.
Alternative Route: Sequential Alkylation and Amidation
An alternative approach introduces the (4-chlorophenyl)methyl group earlier in the synthesis:
-
N-Alkylation: React 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with (4-chlorophenyl)methyl chloride using NaH in DMF.
-
Amidation: Convert the alkylated intermediate to the carboxamide via coupling with ammonia or ammonium salts.
Challenges:
-
Competing O-alkylation at the 4-hydroxy group necessitates careful control of reaction conditions.
-
Lower yields (50–60%) compared to the peptide coupling route.
Comparative Analysis of Synthetic Routes
| Step | Method A (Acid Chloride) | Method B (HATU) | Alternative Alkylation |
|---|---|---|---|
| Cyclization Yield | 85% | 85% | 85% |
| N-Methylation Yield | 90% | 90% | 90% |
| Hydrolysis Yield | 90% | 90% | 90% |
| Coupling Yield | 75% | 90% | 55% |
| Purity (HPLC) | >95% | >98% | >90% |
Method B (HATU-mediated coupling) provides superior yields and purity, making it the recommended approach for large-scale synthesis.
Industrial-Scale Considerations
For industrial production, continuous flow reactors and automated purification systems (e.g., simulated moving bed chromatography) enhance efficiency. Key optimizations include:
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation:
-
Acid Chloride Stability:
-
Amine Availability:
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Research indicates that compounds within the dihydroquinoline class exhibit a range of biological activities, including:
- Antibacterial Activity : Moderate activity against various bacterial strains.
- Anticancer Activity : Potential for inducing apoptosis in cancer cells.
- Antiviral Activity : Some derivatives show promise in inhibiting viral replication.
Antibacterial Activity
The antibacterial potential of N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has been evaluated through in vitro studies. The Minimum Inhibitory Concentrations (MIC) against selected bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Salmonella typhi | 75 |
These results suggest that while the compound shows some efficacy against common bacterial pathogens, further optimization may be required to enhance its antibacterial potency.
Anticancer Activity
Dihydroquinoline derivatives have shown promise in cancer research. Studies indicate significant cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. The mechanisms often involve:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Interference with DNA/RNA Synthesis : Some derivatives affect nucleic acid synthesis pathways crucial for bacterial and viral proliferation.
- Induction of Apoptosis : Triggering apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Recent research has focused on synthesizing and evaluating new derivatives based on the dihydroquinoline scaffold:
Study on Antibacterial Activity
A derivative similar to N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline was tested against Bacillus subtilis and Escherichia coli, showing promising results with MIC values lower than traditional antibiotics.
Antiviral Testing
A series of synthesized quinoline derivatives were assessed for their ability to inhibit HIV replication in vitro. While some carboxamides showed activity, modifications were necessary to enhance efficacy.
Summary of Applications
The compound this compound demonstrates potential applications in:
- Antibacterial Treatments : Targeting resistant bacterial strains.
- Cancer Therapeutics : As a lead compound for developing anticancer agents.
- Antiviral Agents : Modifying structure for enhanced antiviral efficacy.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
The quinoline-3-carboxamide scaffold allows for extensive modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations:
Position 1 Substituent (R1): The target compound’s methyl group (vs. Ethyl groups could increase lipophilicity, affecting membrane permeability .
Carboxamide Substituent (R3) :
- The 4-chlorophenylmethyl group in the target compound introduces both hydrophobicity and steric bulk compared to simpler phenyl () or substituted phenyl groups (). The 3-chlorophenyl analog () lacks the methylene spacer, reducing flexibility.
The 5-methoxy and trifluoromethyl groups in improve metabolic stability and target affinity, as seen in clinical analogs like tasquinimod .
Q & A
Basic: What synthetic methods are commonly used to prepare this compound?
The compound is synthesized via peptide coupling reactions using carbodiimide-based agents (e.g., EDC or DCC) to conjugate the quinoline-3-carboxylic acid core with substituted amines. For example, substituted N-phenyl piperazines or piperidines are coupled to the 4-hydroxyquinoline scaffold under mild conditions (room temperature, dichloromethane solvent), yielding derivatives with good to excellent purity (70–95%) . Alternative routes involve hydrogenation of nitro intermediates using Pd/C catalysts in methanol, achieving >95% yield for key steps .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Byproduct formation (e.g., dimerization or oxidation) can be minimized by:
- Temperature control : Maintaining reactions at 0–25°C to suppress side reactions.
- Catalyst selection : Using Pd/C with strict hydrogen pressure regulation to avoid over-reduction .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while additives like HOBt reduce racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the target compound with >98% purity .
Basic: What spectroscopic techniques are used for structural confirmation?
- NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.2–3.5 ppm), and carbonyl resonances (δ 165–175 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 336.2) .
- X-ray crystallography : SHELX-refined structures (e.g., CCDC entries) validate bond lengths and angles, particularly for the quinoline and chlorophenyl moieties .
Advanced: How can contradictory biological activity data be resolved across studies?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
- Compound stability : Test degradation in cell culture media via HPLC to rule out false negatives .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or methyl-substituted analogs) to isolate the role of the 4-chlorophenyl group .
Basic: What in vitro models are suitable for evaluating its biological activity?
- Anticancer activity : Test against PANC-1 (pancreatic cancer) or MCF-7 (breast cancer) cell lines using proliferation assays .
- Antimicrobial screening : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains in broth microdilution assays .
Advanced: What computational tools predict its pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab estimate LogP (∼2.5), solubility (LogS ∼-4.5), and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., topoisomerase II or kinase domains) .
Basic: How does the 4-chlorophenyl group influence bioactivity?
The chloro substituent enhances:
- Lipophilicity : Improves membrane permeability (LogP increase by ∼0.5 units vs. non-chlorinated analogs) .
- Electron-withdrawing effects : Stabilizes the carboxamide bond, reducing metabolic degradation .
- Receptor binding : π-π stacking with hydrophobic pockets in target proteins .
Advanced: What strategies validate target engagement in cellular assays?
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .
- CRISPR knockout : Silence putative targets (e.g., kinases) and assess compound efficacy loss .
- Pull-down assays : Use biotinylated probes to isolate bound proteins for LC-MS/MS identification .
Basic: How is solubility addressed in formulation studies?
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies.
- Nanoformulations : Liposomal encapsulation or cyclodextrin complexes enhance aqueous solubility .
Advanced: What metabolomics approaches identify its degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
